methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
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Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a useful research compound. Its molecular formula is C17H16ClNO5S and its molecular weight is 381.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis Processes
Synthesis of Thifensulfuron-Methyl : The synthesis of thifensulfuron-methyl involves chlorination reactions and various organic compounds, providing insights into the complex chemical processes involved in creating such molecules (Zhou Xin-jia, 2014).
Creation of 3,3-Diphenyl-3H-Pyrazoles : Utilizing vinyl phenyl sulfone and similar compounds, this research outlines the process of forming 3,3-diphenyl-3H-pyrazoles, showcasing the versatility of such chemicals in organic synthesis (Vasin et al., 2015).
Chemical Properties and Reactions
Cyclization Process : Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate undergoes cyclization in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).
Photopolymerization Involvement : A study on nitroxide-mediated photopolymerization revealed the use of a compound structurally similar to methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, highlighting its potential application in photopolymerization processes (Guillaneuf et al., 2010).
Chemical Synthesis and Characterization
Synthesis of Chiral Poly(meth)acrylates : This study outlines the synthesis of a monomer from acrylic acid and other components, leading to the creation of novel poly(meth)acrylates with chiral properties (H. Hai, 2003).
Development of Polycyclic Indole Derivatives : Research on the asymmetric aza-Morita–Baylis–Hillman reaction between indole-derived sulfonyl imines and bis(3-chlorophenyl)methyl acrylate indicates the utility of related chemicals in synthesizing complex organic compounds (Gao et al., 2015).
Properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-23-14-7-5-13(6-8-14)19-11-16(17(20)24-2)25(21,22)15-9-3-12(18)4-10-15/h3-11,19H,1-2H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTHUVFGPHWLQZ-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.